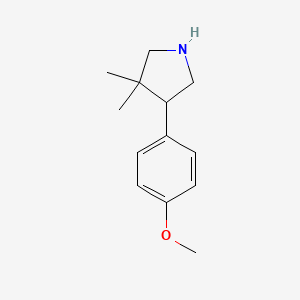

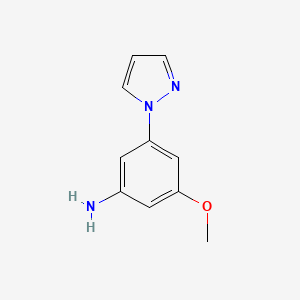

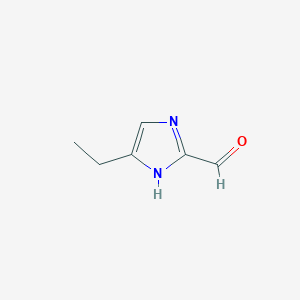

![molecular formula C9H9ClF3NO B1432612 2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine CAS No. 1511337-30-6](/img/structure/B1432612.png)

2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine

Overview

Description

“2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” is a chemical compound. It is used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, 2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenylboronic acid is used as a reagent . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

The molecular formula of “2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” is C14H11BClF3O3 . The average mass is 196.554 Da and the monoisotopic mass is 195.990280 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it is used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” include a melting point of 59-63 °C . The compound is a white to almost white powder to crystal .Scientific Research Applications

1. Ligand Design and Synthesis for Group 13 Metals

Research by Liu et al. (1993) focused on the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium. These ligands, including variations like H3 IIb which contains a chloro-5-trifluoromethylphenoxy group, were characterized using spectroscopic methods, demonstrating their potential in coordination chemistry and metal complexation (Liu et al., 1993).

2. Water-Soluble Amine Phenols in Metal Complex Formation

Caravan and Orvig (1997) explored water-soluble amine phenols for complex formation with Group 13 metals. They synthesized ligands like tris(((2-hydroxy-5-sulfobenzyl)amino)ethyl)amine, with variations in the phenolic group, and studied their stability and solution structures with metals like aluminum, gallium, and indium (Caravan & Orvig, 1997).

3. Characterization of N3O3 Amine Phenol Ligands

Further characterization of N3O3 amine phenols, including chloro-substituted variants, was conducted by Liu et al. (1993). They analyzed these ligands, derived from Schiff bases, using spectroscopic methods, highlighting their relevance in the formation of polydentate tripodal amine phenols (Liu et al., 1993).

4. Crystal Structure Analysis of Bis(Aminophenoxy)ethanes

The study by Rademeyer et al. (2005) focused on the crystal structure of 1,2-bis(2-aminophenoxy)ethane, a compound structurally related to 2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine. They identified intermolecular interactions and hydrogen bonding, providing insights into the structural properties of similar compounds (Rademeyer et al., 2005).

5. Organometallic Chemistry and Complex Formation

Lehtonen and Sillanpää (2005) researched the reactions of tungsten compounds with aminotris(phenol)s, creating derivatives like oxotungsten(VI) complexes with tetradentate [O3N]-type ligands. These studies provide a framework for understanding the reactivity and applications of similar phenol-amine complexes (Lehtonen & Sillanpää, 2005).

Safety And Hazards

properties

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDABYUGVYUNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

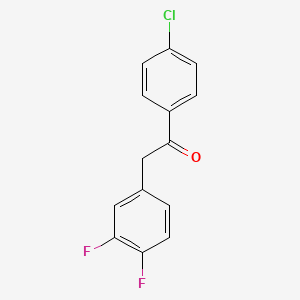

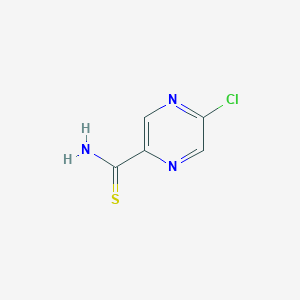

![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)

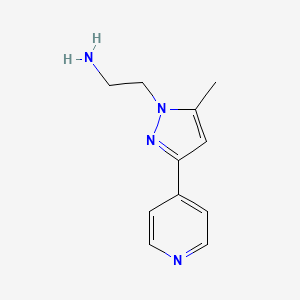

![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)